molecular formula C24H32N4O3 B6039249 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide CAS No. 1185493-63-3

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B6039249
CAS No.: 1185493-63-3
M. Wt: 424.5 g/mol
InChI Key: LPKKKQPQBSMNHB-UHFFFAOYSA-N
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Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a sophisticated chemical compound with a unique structure that presents opportunities for a range of scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide generally involves multiple steps. Initially, piperidine reacts with cyclopropylcarbonyl chloride under basic conditions, followed by the substitution of the resulting intermediate with a suitable benzoyl derivative. The final step includes the integration of the pyrazole derivative into the molecule. Each step is accompanied by stringent reaction conditions to ensure the desired product's purity and yield.

Industrial Production Methods: Industrial production scales up these laboratory methods, employing advanced technologies like continuous flow reactors and process optimization techniques. This ensures efficient and high-purity production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

  • Oxidation: Under certain conditions, it can be oxidized, affecting specific functional groups within the molecule.

  • Reduction: Reduction reactions may alter the cyclopropyl group or other reducible sites.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce other functional groups.

Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide might be used for oxidation, while hydrogen gas or lithium aluminum hydride could facilitate reduction reactions. Substitution reactions often require appropriate halides or organometallic reagents under specific temperatures and pressures.

Major Products: The major products depend on the reaction type. For example, oxidation may yield oxygenated derivatives, whereas reduction might produce simpler, partially hydrogenated structures.

Scientific Research Applications

Chemistry: This compound serves as a vital building block for synthesizing more complex molecules or as a reagent in studying reaction mechanisms. Biology: Its unique structure allows it to interact with biological systems, making it a candidate for biochemical assays and investigations. Medicine: Due to its potential bioactivity, it could be explored for therapeutic applications or as a probe in drug discovery. Industry: In industry, it might be utilized in developing novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. These interactions can trigger or inhibit biological pathways, making it valuable for both research and therapeutic purposes. The exact pathways and targets depend on its structural features and the context of its use.

Comparison with Similar Compounds

When compared with other compounds of similar structure, such as 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide derivatives or N-substituted pyrazoles, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide stands out due to its dual functionality from both the piperidine and pyrazole moieties. This combination lends it unique properties, making it versatile for various scientific pursuits.

Other similar compounds include:

  • 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide

  • N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

These comparisons highlight the distinctive edge of this compound in the realm of chemical research and industrial application.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-28-17(3)22(16(2)26-28)15-25-23(29)18-7-9-20(10-8-18)31-21-11-13-27(14-12-21)24(30)19-5-6-19/h7-10,19,21H,4-6,11-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKKKQPQBSMNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111076
Record name 4-[[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185493-63-3
Record name 4-[[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185493-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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